

An In-depth Technical Guide to **tert-Butyl 3-aminobenzylcarbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl 3-aminobenzylcarbamate</i>
Cat. No.:	B121111

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-aminobenzylcarbamate**, a versatile bifunctional building block used in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a reliable synthesis protocol with characterization data, and illustrates its synthetic pathway.

Core Properties and Specifications

tert-Butyl 3-aminobenzylcarbamate is a stable, solid compound at room temperature, often appearing as a pale-yellow to yellow-brown solid. Its structure features a benzylamine core with a Boc-protected amine on the methylene group and a free aniline amine, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of **tert-Butyl 3-aminobenzylcarbamate**

Property	Value
CAS Number	147291-66-5[1][2]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂ [1][3]
Molecular Weight	222.28 g/mol [1][3]
IUPAC Name	tert-butyl N-[(3-aminophenyl)methyl]carbamate[3]
Synonyms	(3-Aminobenzyl)carbamic acid tert-butyl ester, 3-Amino-N-(tert-butoxycarbonyl)benzylamine[3]
Physical Form	Pale-yellow to Yellow-brown Solid
Purity	Typically >95% (commercial sources)[4]

Synthesis Protocol

The most common and high-yielding synthesis of **tert-butyl 3-aminobenzylcarbamate** involves the reduction of its nitro precursor, tert-butyl 3-nitrobenzylcarbamate.

Experimental Methodology: Reduction of tert-Butyl 3-nitrobenzylcarbamate

This protocol details the catalytic hydrogenation of tert-butyl 3-nitrobenzylcarbamate to yield the desired product.

Materials:

- tert-butyl 3-nitrobenzylcarbamate
- Ethanol (EtOH)
- 10% Palladium on Carbon (Pd/C)
- Hydrogen (H₂) gas
- Diatomaceous earth (Celite)

Procedure:

- A solution of tert-butyl 3-nitrobenzylcarbamate (1.0 equivalent) is prepared in ethanol.[1]
- To this solution, 10% Pd/C catalyst (a catalytic amount, e.g., ~7% w/w of the starting material) is added.[1]
- The resulting mixture is stirred at room temperature under a hydrogen atmosphere.[1]
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically within 30 minutes), the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]
- The filter cake is washed with ethanol.[1]
- The ethanol is evaporated from the filtrate under reduced pressure to yield **tert-butyl 3-aminobenzylcarbamate**.[1]

Quantitative Outcome:

- Yield: 98%[1]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitro-substituted precursor to the final amine product.

Synthesis of tert-Butyl 3-aminobenzylcarbamate

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **tert-Butyl 3-aminobenzylcarbamate**.

Characterization Data

The identity and purity of the synthesized compound can be confirmed by various analytical techniques. The following table summarizes the reported nuclear magnetic resonance (NMR) data.

Table 2: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.22	s	1H	Ar-H
7.10-7.00	t	1H	Ar-H
6.70-6.60	d	1H	Ar-H
6.60-6.50	m	1H	Ar-H
4.20	bs	2H	-CH ₂ -
1.40	s	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Applications in Research and Development

tert-Butyl 3-aminobenzylcarbamate serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its bifunctional nature, with a Boc-protected primary amine and a reactive aniline, allows for selective and sequential chemical modifications.

- **Linker Moiety:** The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This makes it a useful linker in the development of various chemical probes and bioconjugates.
- **Building Block for Active Pharmaceutical Ingredients (APIs):** The aniline moiety can undergo a variety of chemical transformations, such as acylation, alkylation, or participation in cross-coupling reactions, to build the core structures of targeted therapeutic agents. While specific signaling pathway involvement is determined by the final molecule, this compound provides a scaffold to access such molecules. For instance, related structures are used in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to degrade specific proteins within cells.[5][6]

This guide provides foundational knowledge for the synthesis and application of **tert-butyl 3-aminobenzylcarbamate**. Researchers can use this information to reliably produce and characterize this compound for their specific research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL 3-AMINOBENZYL(ETHYL)CARBAMATE | 167756-91-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 3-aminobenzylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121111#tert-butyl-3-aminobenzylcarbamate-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com